6-(Butan-2-yl)-1,3-benzothiazol-2-amine
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Overview
Description
6-(Butan-2-yl)-1,3-benzothiazol-2-amine, also known as BT2A, is a synthetic organic compound that has been used in a variety of scientific research applications. BT2A has been found to have a wide range of biochemical and physiological effects.
Scientific Research Applications
Antidiabetic Applications
The compound has been identified in the extracts of Haloxylon stocksii, a plant used in traditional medicine . The research revealed that the plant extracts, which contain this compound, have significant antidiabetic activity . Specifically, the docking score for phenol, 2,2’-methylenebis[6-(1, 1-dimethylethyl)-4-(1-methylpropyl)] with α-Amylase receptors was (−8.5), indicating a potent role of Haloxylon stocksii in α-amylase inhibition .
Antibacterial Applications
The same study also highlighted the antibacterial properties of the plant extracts containing "6-(1-Methylpropyl)-2-benzothiazolamine" . This suggests that the compound could potentially be used in the development of new antibacterial agents.
Antioxidant Applications
The plant extracts containing this compound also demonstrated significant antioxidant activity . This suggests that “6-(1-Methylpropyl)-2-benzothiazolamine” could potentially be used in the development of antioxidant therapies.
Inhibition of Tumor Vascular Permeability
The compound has been used in the form of the antitumor thioredoxin-1 (Trx-1) inhibitor 1-methylpropyl 2-imidazolyl disulfide (PX-12) . This inhibitor has been shown to decrease vascular permeability in tumor xenografts . This suggests that the compound could potentially be used in cancer therapies to control tumor growth.
Decrease in Vascular Endothelial Growth Factor (VEGF)
The administration of PX-12, which contains “6-(1-Methylpropyl)-2-benzothiazolamine”, resulted in a decrease in VEGF . VEGF is a signal protein that stimulates the formation of blood vessels. By decreasing VEGF, the compound could potentially be used to inhibit angiogenesis, the formation of new blood vessels, in tumors.
Inhibition of Thioredoxin-1 (Trx-1)
The compound, as part of PX-12, has been shown to inhibit Trx-1 . Trx-1 is a protein with antioxidant properties and is often overexpressed in cancers. By inhibiting Trx-1, the compound could potentially be used to control the growth of cancer cells.
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been found to interact with the thioredoxin-1 (trx1) system . Trx1 plays a central role in various cellular processes, including redox signaling and regulation of protein function through the reduction of disulfide bonds .
Mode of Action
For instance, 1-methylpropyl-2-imidazolyl disulfide (PX-12), a reversible inhibitor of the Trx1 system, impedes HIV-1 infection in cells by inhibiting the enzymatic activity of Trx1 and the Trx1-dependent disulfide reduction of gp120 .
Biochemical Pathways
Trx1 is involved in the regulation of protein function and redox signaling, which are critical for numerous cellular processes .
Pharmacokinetics
It’s important to note that the pharmacokinetic properties of a compound significantly influence its bioavailability and therapeutic efficacy .
Result of Action
The inhibition of the trx1 system by similar compounds can impede certain viral infections, such as hiv-1, by inhibiting the enzymatic activity of trx1 and the trx1-dependent disulfide reduction of gp120 .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interaction with its target . .
properties
IUPAC Name |
6-butan-2-yl-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2S/c1-3-7(2)8-4-5-9-10(6-8)14-11(12)13-9/h4-7H,3H2,1-2H3,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOEOFBUCJFSRDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC2=C(C=C1)N=C(S2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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